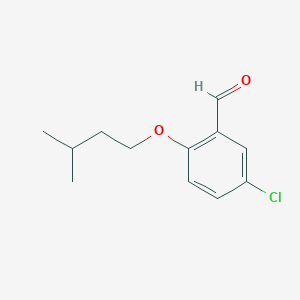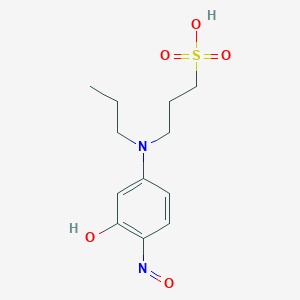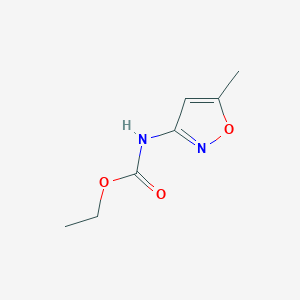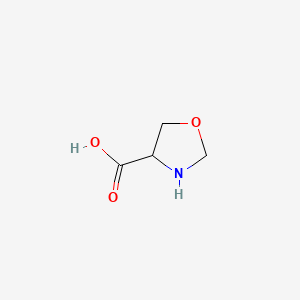
2-Chloro-4-nitrophenyl isocyanate
Übersicht
Beschreibung
2-Chloro-4-nitrophenyl isocyanate is a chemical compound with the linear formula C7H3ClN2O3 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of 2-Chloro-4-nitrophenyl isocyanate involves the reaction of commercially available 4-chloro-2-nitro-phenylamine with diphosgene in Ethyl Acetate (EtOAc), followed by treatment with TERT-BUOH in Dichloromethane (CH2CL2) .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitrophenyl isocyanate consists of a nitro group (-NO2) and an isocyanate group (-NCO) attached to a phenyl ring, which also has a chlorine atom (-Cl) attached .Chemical Reactions Analysis
2-Chloro-4-nitrophenyl isocyanate can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize 4-aminophenyl carbamic acid methyl ester by Raney nickel catalyzed hydrogenation in a methanol-DCM solvent system .Physical And Chemical Properties Analysis
2-Chloro-4-nitrophenyl isocyanate is a solid at room temperature with a melting point of 59-63 °C . It has a molecular weight of 198.56 .Wissenschaftliche Forschungsanwendungen
Synthesis of Carbamates
A study demonstrated the efficiency of 4-nitrophenyl chloroformate, closely related to 2-chloro-4-nitrophenyl isocyanate, in the synthesis of 4-nitrophenyl N-methylcarbamate and N-alkylcarbamate analogues. This method offers a safer alternative to using highly toxic methyl isocyanate, with excellent yields achieved in a simple process (Peterson, Houguang, & Ke, 2006).
Vibrational and Conformational Analysis
Research on vibrational spectra and conformational analysis of isocyanates, including molecules similar to 2-chloro-4-nitrophenyl isocyanate, provides insights into their molecular behavior. The study identifies stable conformers and their energy levels, contributing to a deeper understanding of isocyanates' structural dynamics (Tonannavar, Prasannakumar, Savanur, & Yenagi, 2012).
Blocked Polyisocyanates Synthesis
2-Chloro-4-nitrophenyl isocyanate is utilized in the synthesis of blocked polyisocyanates. These are significant for producing heat-cured polyurethane products at low temperatures. The study explores the kinetics and temperatures involved in blocking and deblocking, contributing to advancements in polyurethane production technologies (Kalaimani, Ali, & Nasar, 2016).
Urea Derivatives Formation
Research on the transformation of diarylamines into their urea derivatives through the action of chlorosulfonyl isocyanate demonstrates the potential of 2-chloro-4-nitrophenyl isocyanate in organic synthesis. This includes the formation of hydrazine derivatives via a Hofmann rearrangement (BainCheryl, BayneJulia, Scott, ButlerIan, & PoissonJoël, 2014).
Isocyanate Formation by Deoxygenation
The ability to form isocyanates through the deoxygenation of C-nitrosocarbonyl compounds, involving derivatives similar to 2-chloro-4-nitrophenyl isocyanate, has been a subject of interest. This process contributes to the understanding of chemical reactions and synthesis pathways relevant to isocyanate production (Corrie, Kirby, & Sharma, 1982).
Convertible Isocyanide Synthesis
The versatility of 2-nitrophenyl isocyanide, closely related to 2-chloro-4-nitrophenyl isocyanate, in convertible isocyanide synthesis has been explored. This is demonstrated in the efficient synthesis of fused gamma-lactam beta-lactone bicycles, highlighting the potential applications in pharmaceutical and organic chemistry (Gilley & Kobayashi, 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-nitrophenyl isocyanate is the respiratory system . This compound may interact with components of the respiratory system, leading to various physiological effects.
Biochemical Pathways
A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-Chloro-4-nitrophenyl isocyanate via the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster is significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain . This suggests that these genes may be involved in the catabolism of 2C4NP .
Eigenschaften
IUPAC Name |
2-chloro-1-isocyanato-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-6-3-5(10(12)13)1-2-7(6)9-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLDSAUWRJCSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404901 | |
| Record name | 2-Chloro-4-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenyl isocyanate | |
CAS RN |
40397-95-3 | |
| Record name | 2-Chloro-4-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40397-95-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)
![N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B1598648.png)
![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)








